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Redoxal at a Glance

Redoxal is a compound identified for its antiviral activity primarily against Human Immunodeficiency

Virus Type 1 (HIV-1) [1].

The table below summarizes its key characteristics based on a high-throughput screening study.

Feature Description for Redoxal

Primary
Target/Virus

HIV-1 [1]

Mechanism of
Action

Inhibits de novo pyrimidine biosynthesis; augments the antiviral activity of the

host protein APOBEC3G (A3G) by counteracting the viral protein Vif, which
normally degrades A3G [1].

Key Experimental
Findings

Stabilizes A3G protein levels, increases A3G incorporation into virions, and
inhibits HIV-1 replication in peripheral blood mononuclear cells (PBMCs) [1].

Evidence of
Antiviral Activity

Activity demonstrated in primary human cells (PBMCs); A3G-dependent
restriction was confirmed, though some A3G-independent activity was also

detected [1].

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 5 Tech Support

https://www.smolecule.com/products/s579831?utm_src=pdf-body
https://www.smolecule.com/products/s579831?utm_src=pdf-interest
https://www.smolecule.com/products/s579831?utm_src=pdf-body
https://www.smolecule.com/products/s579831?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/26141568/
https://pubmed.ncbi.nlm.nih.gov/26141568/
https://pubmed.ncbi.nlm.nih.gov/26141568/
https://pubmed.ncbi.nlm.nih.gov/26141568/
https://pubmed.ncbi.nlm.nih.gov/26141568/
https://www.smolecule.com/products/s579831?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Comparison with Other Antiviral Compounds

Other antiviral compounds, such as influenza drugs and novel SARS-CoV-2 Main Protease (Mpro)

inhibitors, work through entirely different mechanisms and are used against different viral families.

The following diagram illustrates the distinct mechanisms of action for Redoxal, influenza antivirals, and

SARS-CoV-2 Mpro inhibitors.
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Approved Drugs for Seasonal Influenza (2025-2026)

Recommended drugs for influenza include neuraminidase inhibitors and a cap-dependent endonuclease

inhibitor, which are active against both influenza A and B viruses [2].
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Neuraminidase Inhibitors: Oseltamivir (Tamiflu), Zanamivir (Relenza), and Peramivir (Rapivab)
work by blocking the viral neuraminidase enzyme, preventing the release of new viral particles from
infected cells [2].

Cap-Dependent Endonuclease Inhibitor: Baloxavir marboxil (Xofluza) functions by inhibiting a
key enzyme involved in the initiation of viral mRNA synthesis, thereby halting viral replication [2].

Supporting Clinical Trial Data:

In the CAPSTONE-2 trial involving high-risk outpatients, a single dose of baloxavir was as effective
as a 5-day oseltamivir regimen. Notably, for influenza B, baloxavir led to a significantly shorter time to

symptom improvement (74.6 vs. 101.6 hours) [2].
A meta-analysis found that in outpatients, baloxavir reduced symptom duration by a mean of 1.02
days, while oseltamivir reduced it by 0.75 days, compared to placebo [2].
For hospitalized patients, observational studies have shown that oseltamivir treatment is associated

with a lower risk of in-hospital death (adjusted risk difference -1.8%) [2].

Novel SARS-CoV-2 Main Protease (Mpro) Inhibitors

The SARS-CoV-2 main protease (Mpro) is a crucial enzyme for viral replication and a validated drug target

[3] [4]. Research is focused on developing novel inhibitors, particularly against resistant variants.

Mechanism & Redox Regulation: Mpro is a cysteine protease whose catalytic cysteine (C145) is sensitive

to the cell's redox environment. It can be reversibly inactivated through redox modifications (like disulfide

bridges or a SONOS bridge), a mechanism that host cells might use for defense and which offers

opportunities for drug design [3].

Novel Preclinical Compounds: A 2025 study reported covalent Mpro inhibitors like AVI-4516 and AVI-

4773 [4].

These compounds showed broad-spectrum activity not only against various SARS-CoV-2 variants
(Beta, Delta, BA.2) but also against other coronaviruses like MERS-CoV and the common cold HCoV-

229E [4].
They demonstrated potent efficacy in mouse models, with AVI-4773 reducing viral titers to

undetectable levels after three doses—a three-log (1000-fold) reduction in viral load compared to
ensitrelvir treatment [4].

A key advantage is their retained potency against some nirmatrelvir-resistant mutant proteases (e.g.,
E166Q), where other analogs lost activity [4].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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